molecular formula C21H18FN5O2 B11137856 7-ethyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-ethyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11137856
M. Wt: 391.4 g/mol
InChI Key: YDXWYBNDNNQGJN-UHFFFAOYSA-N
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Description

7-ethyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of condensation and cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the ethyl and fluorophenyl groups. This is typically done through alkylation and arylation reactions using reagents such as ethyl halides and fluorobenzyl halides.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique tricyclic structure, which can serve as a scaffold for the development of new materials and catalysts.

Biology

Biologically, the compound’s structure allows it to interact with various biomolecules, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties. Its ability to modulate specific molecular pathways makes it a promising candidate for treating neurodegenerative diseases.

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key signaling cascades such as the NF-kB pathway, which is crucial in inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-n-methylmethanesulfonamide

Uniqueness

Compared to similar compounds, 7-ethyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its specific substitution pattern and the presence of the ethyl and fluorophenyl groups. These modifications can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications.

This detailed overview provides a comprehensive understanding of 7-ethyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H18FN5O2

Molecular Weight

391.4 g/mol

IUPAC Name

7-ethyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H18FN5O2/c1-2-26-18(23)15(20(28)24-12-13-6-8-14(22)9-7-13)11-16-19(26)25-17-5-3-4-10-27(17)21(16)29/h3-11,23H,2,12H2,1H3,(H,24,28)

InChI Key

YDXWYBNDNNQGJN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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